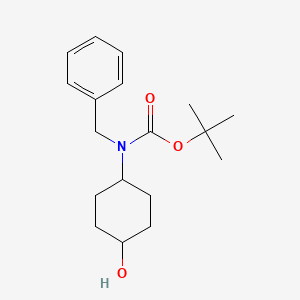![molecular formula C27H29NO B14912919 2-[4-(2-methylpropyl)phenyl]-N-{4-[(E)-2-phenylethenyl]phenyl}propanamide](/img/structure/B14912919.png)
2-[4-(2-methylpropyl)phenyl]-N-{4-[(E)-2-phenylethenyl]phenyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Isobutylphenyl)-N-[4-(2-phenylvinyl)phenyl]propanamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its complex molecular structure, which includes both isobutylphenyl and phenylvinyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isobutylphenyl)-N-[4-(2-phenylvinyl)phenyl]propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 4-Isobutylphenylpropanamide: This intermediate is synthesized by reacting 4-isobutylbenzaldehyde with propanamide under acidic or basic conditions.
Vinylation: The next step involves the introduction of the phenylvinyl group. This can be achieved through a Heck reaction, where 4-isobutylphenylpropanamide is reacted with a phenylvinyl halide in the presence of a palladium catalyst.
Final Coupling: The final step involves coupling the intermediate with 4-(2-phenylvinyl)phenylamine under appropriate conditions to yield the desired compound.
Industrial Production Methods
Industrial production of 2-(4-Isobutylphenyl)-N-[4-(2-phenylvinyl)phenyl]propanamide often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Isobutylphenyl)-N-[4-(2-phenylvinyl)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
2-(4-Isobutylphenyl)-N-[4-(2-phenylvinyl)phenyl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Isobutylphenyl)-N-[4-(2-phenylvinyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that regulate inflammation and pain, making it a potential candidate for therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Isobutylphenyl)propionic acid: Known for its anti-inflammatory properties.
N-(4-Isobutylphenyl)propanamide: Shares structural similarities but lacks the phenylvinyl group.
Uniqueness
2-(4-Isobutylphenyl)-N-[4-(2-phenylvinyl)phenyl]propanamide is unique due to the presence of both isobutylphenyl and phenylvinyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C27H29NO |
|---|---|
Peso molecular |
383.5 g/mol |
Nombre IUPAC |
2-[4-(2-methylpropyl)phenyl]-N-[4-[(E)-2-phenylethenyl]phenyl]propanamide |
InChI |
InChI=1S/C27H29NO/c1-20(2)19-24-11-15-25(16-12-24)21(3)27(29)28-26-17-13-23(14-18-26)10-9-22-7-5-4-6-8-22/h4-18,20-21H,19H2,1-3H3,(H,28,29)/b10-9+ |
Clave InChI |
NUCGVOIKWCUYDL-MDZDMXLPSA-N |
SMILES isomérico |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC=C(C=C2)/C=C/C3=CC=CC=C3 |
SMILES canónico |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC=C(C=C2)C=CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


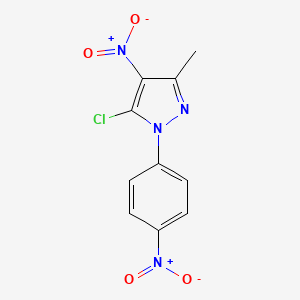

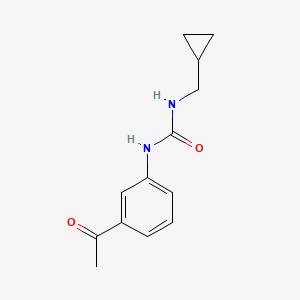
![n-(Benzo[d]thiazol-2-ylmethyl)-4-methylaniline](/img/structure/B14912860.png)
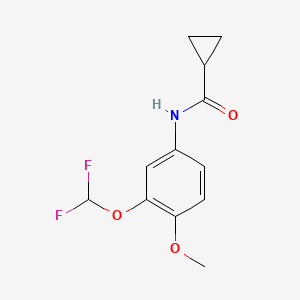
![2-Oxa-6-azaspiro[3.4]octan-5-ylmethanol](/img/structure/B14912862.png)

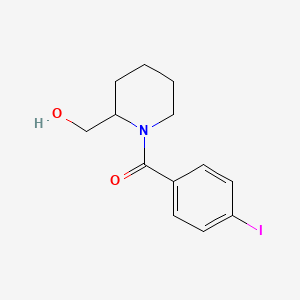


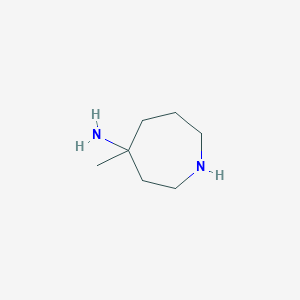
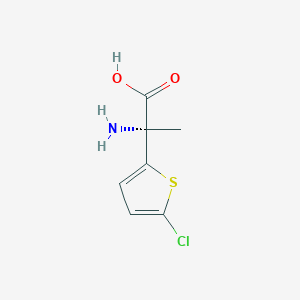
![Ethyl 2,8-dibromoimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B14912921.png)
